(r,r)-Tartaric acid diamide

Catalog No.
S14361899
CAS No.
634-63-9
M.F
C4H8N2O4
M. Wt
148.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(r,r)-Tartaric acid diamide

CAS Number

634-63-9

Product Name

(r,r)-Tartaric acid diamide

IUPAC Name

(2R,3R)-2,3-dihydroxybutanediamide

Molecular Formula

C4H8N2O4

Molecular Weight

148.12 g/mol

InChI

InChI=1S/C4H8N2O4/c5-3(9)1(7)2(8)4(6)10/h1-2,7-8H,(H2,5,9)(H2,6,10)/t1-,2-/m1/s1

InChI Key

GRMNJXQBRPJVQV-JCYAYHJZSA-N

Canonical SMILES

C(C(C(=O)N)O)(C(=O)N)O

Isomeric SMILES

[C@@H]([C@H](C(=O)N)O)(C(=O)N)O

(r,r)-Tartaric acid diamide is a derivative of tartaric acid, a naturally occurring organic acid widely known for its role in winemaking and as a chiral building block in organic synthesis. The compound features two amide groups attached to the tartaric acid backbone, which contributes to its unique properties and potential applications. This compound exists in various stereochemical forms, with the (r,r) configuration being one of the most studied due to its optical activity and potential biological significance.

The synthesis of (r,r)-tartaric acid diamide typically involves the reaction of tartaric acid with amines under specific conditions. Common methods include:

  • Thermolysis: Heating tartaric acid with alkylamines at elevated temperatures (around 200°C) leads to the formation of diamides through direct amide bond formation. This reaction can yield mixtures of stereoisomers, with a preference for the configuration corresponding to the starting material .
  • Microwave-assisted synthesis: This method enhances reaction rates and yields by applying microwave energy during the condensation of tartaric acid with amines, allowing for efficient formation of long-chain tartramides .
  • Dehydration reactions: Utilizing dehydrating agents can facilitate the conversion of tartaric acid derivatives into their corresponding amides, often resulting in improved yields and purities .

Research indicates that (r,r)-tartaric acid diamide exhibits various biological activities. It has been studied for its potential as a skin-conditioning agent, particularly in formulations aimed at mimicking ceramides in skin lipid matrices. These properties suggest that (r,r)-tartaric acid diamide could play a role in enhancing skin barrier function and moisturizing effects . Additionally, its chiral nature may contribute to selective interactions with biological targets, although specific pharmacological activities require further investigation.

Several synthesis methods have been developed for (r,r)-tartaric acid diamide:

  • Thermal Methods: Involves heating tartaric acid with excess alkylamines at high temperatures to promote amide formation.
  • Microwave Synthesis: A more modern approach that utilizes microwave energy to accelerate the reaction between tartaric acid and amines.
  • Multistep Synthesis: For nonsymmetrical derivatives, a multistep process is employed where initial monoamides are converted into diamides through ring closure and subsequent reactions with other amines .

These methods vary in complexity and efficiency, influencing the purity and yield of the final product.

(r,r)-Tartaric acid diamide has several notable applications:

  • Cosmetic Formulations: Due to its skin-conditioning properties, it is used in cosmetic products aimed at improving skin hydration and barrier function.
  • Chiral Auxiliary: Its chiral nature makes it useful in asymmetric synthesis, serving as a chiral auxiliary in various organic reactions.
  • Pharmaceuticals: Potential applications in drug formulation where chirality is crucial for efficacy.

Studies on the interactions of (r,r)-tartaric acid diamide with various compounds have revealed interesting insights into its behavior in different environments. For instance, it has been shown to form clathrate compounds with other organic molecules, indicating potential for use in drug delivery systems or as a stabilizing agent for sensitive compounds . The molecular packing modes of this compound have also been explored, revealing hydrogen bonding interactions that influence its crystallization behavior .

(r,r)-Tartaric acid diamide shares structural similarities with several other compounds derived from tartaric acid or related structures. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
(s,s)-Tartaric Acid DiamideDiamideOpposite stereochemistry; potential differences in biological activity.
N,N,N',N'-Tetramethyltartaric Acid DiamideTetra-substitutedHigher degree of substitution may affect solubility and reactivity.
Tartaric Acid MonoamideMonoamideSimpler structure; lacks one amide group compared to diamide.
Long-Chain Tartaric Acid DiamidesLong-chain derivativesEnhanced hydrophobic properties; potential use in lipid formulations.

The uniqueness of (r,r)-tartaric acid diamide lies in its specific stereochemistry and ability to form stable complexes with other molecules, which may not be present in similar compounds.

Solvent-Based Thermolytic Approaches

Conventional amidation of tartaric acid esters involves prolonged heating with primary amines under reflux conditions. For example, reactions between L-tartaric acid and alkylamines (e.g., butylamine, hexylamine) at 200°C for 16 hours yield diamides as mixtures of stereoisomers, retaining a 2:1 excess of the starting material’s configuration. The mechanism proceeds via two competing pathways:

  • Direct nucleophilic substitution: The amine attacks the carbonyl group of the carboxylic acid, forming an amide bond with retention of stereochemistry.
  • Ketene intermediate formation: Base-assisted deprotonation generates a ketene, which reacts with the amine to produce amides with possible epimerization.

Reactions with hindered amines (e.g., cyclohexylamine) or secondary amines show markedly reduced efficiency, as steric effects impede nucleophilic attack.

Table 1: Comparative Yields in Traditional Amidation

Amine TypeTemperature (°C)Time (h)Yield (%)Stereochemical Outcome
Primary (Butyl)2001668R,R:S,S = 2:1
Hindered (Cyclohexyl)2001615R,R:S,S = 1.5:1
Secondary (Dimethyl)200160

Solvent-Free Azeotropic Distillation

Alternative methods employ dibenzoyltartaric anhydride and benzylamine in aromatic solvents (toluene, xylene) with azeotropic water removal. After 8–12 hours, O-monobenzoyl-N-benzyltartrimide forms in 38–42% yields, indicating competing esterification and amidation. Prolonged heating does not improve yields due to side reactions, underscoring the need for precise stoichiometric control.

Hydrogen Bonding Networks in Crystalline Phases

The crystalline phases of (R,R)-tartaric acid diamide exhibit complex hydrogen bonding networks that fundamentally influence the molecular packing arrangements and overall crystal stability [3] [4]. Primary tartramides demonstrate packing motifs driven predominantly by nitrogen-hydrogen to oxygen-carbon hydrogen bonds, supplemented by strong hydroxyl-oxygen-carbon and weaker nitrogen-hydrogen to hydroxyl interactions [3].

Crystal structure analysis reveals that primary diamides of tartaric acid form aggregation patterns characteristic of amide functionalities, despite the presence of alternative hydrogen bond acceptors within the molecular structure [4]. The hydrogen bonding networks create polyamide ladder structures consisting of fused hydrogen-bond rings, which contribute significantly to the notably low solubility and elevated melting points observed for these compounds [4].

The molecular packing in crystalline (R,R)-tartaric acid diamide does not utilize the inherent C2 symmetry of the molecule, indicating that intermolecular interactions override intramolecular symmetry considerations in determining crystal structure [3] [4]. This asymmetric packing behavior is consistent across the series of tartaric acid derivatives and reflects the dominance of hydrogen bonding directionality in crystal formation [3].

Detailed crystallographic investigations demonstrate that tartaric acid diamides form helical arrangements resembling peptide structures, with molecules connected along screw axes exhibiting identity periods of approximately 5 Angstroms [5] [3]. These helical motifs arise from the systematic arrangement of hydrogen-bonded chains, where carbon(4) hydrogen-bond motifs join translationally related molecules while carbon(7) or carbon(4) motifs connect screw-axis related species [5].

The hydrogen bonding patterns in crystalline phases can be classified into distinct categories based on the participating functional groups and resulting ring sizes [1] [2]. Type-a hydrogen bonds involve hydroxyl donors and carbonyl acceptors forming five-membered rings, while type-d bonds feature nitrogen-hydrogen donors and carbonyl acceptors creating six-membered ring systems [1] [2]. These different bonding patterns contribute to the overall stability and structural diversity observed across tartaric acid diamide crystal forms [1] [2].

Bond TypeDonor GroupAcceptor GroupRing SizeTypical Conformer
a-typeHydroxylOxygen-carbon5T, G-
b-typeHydroxylOxygen(carboxylic)6Methylester derivatives
c-typeNitrogen-hydrogenHydroxyl5Amide derivatives
d-typeNitrogen-hydrogenOxygen-carbon6G+ conformers

Thermal analysis studies of tartaric acid diamide series reveal that hydrogen bonding networks significantly influence phase transition temperatures and associated enthalpies [6] [7]. The compounds exhibit melting temperatures ranging from 130 to 190 degrees Celsius, with melting enthalpies reaching up to 173 joules per gram, values that correlate directly with the strength and extent of hydrogen bonding networks [6] [7].

Variable temperature Fourier-transform infrared spectroscopy investigations demonstrate the reversible nature of hydrogen bonding in tartaric acid diamides [6]. Upon heating above melting temperatures, systematic shifts in carbonyl stretching frequencies indicate weakening of hydrogen bond interactions, while cooling restores the original spectroscopic signatures, confirming the dynamic nature of these intermolecular interactions [6].

Comparative Dihedral Angle Analysis Across Derivatives

Systematic analysis of dihedral angles across the series of tartaric acid derivatives reveals distinctive conformational signatures that differentiate various structural modifications [1] [2] [8]. The central carbon-carbon-carbon-carbon dihedral angle, which determines the conformation of the main carbon chain, exhibits characteristic values of approximately 180 degrees for T conformers, 60 degrees for G+ forms, and 300 degrees for G- structures [1] [2].

Comparative studies encompassing (R,R)-tartaric acid, its dimethyl diester, diamide, and N,N,N',N'-tetramethyl diamide derivatives demonstrate systematic variations in dihedral angle preferences based on terminal functional group modifications [1] [2]. While the parent acid and its ester derivatives consistently favor extended T conformations, the diamide variants show more complex conformational behavior with multiple stable rotameric forms [1] [2].

The hydroxyl-oxygen-carbon-carbon dihedral angles, which describe the spatial orientation of hydroxyl groups relative to the carbon backbone, typically adopt values near 0 degrees in the most stable conformations [1] [2]. This angular arrangement facilitates optimal intramolecular hydrogen bonding interactions between hydroxyl donors and nearby carbonyl acceptors [1] [2].

Conformer TypeCC-C-C Angle (degrees)HOC-C Angle (degrees)OCC-O Angle (degrees)Stability Order
T (Trans)18000High
G+ (Gauche+)601800Medium
G- (Gauche-)3000180Medium
Eclipsed000Low

Analysis of oxygen-carbon-carbon-oxygen dihedral angles reveals critical differences between diamide and ester derivatives [1] [2] [8]. In diamide structures, these angles frequently adopt values that optimize nitrogen-hydrogen to oxygen hydrogen bonding interactions, while ester derivatives prioritize hydroxyl-carbonyl interactions [1] [2] [8].

Experimental nuclear magnetic resonance studies provide complementary dihedral angle information through coupling constant analysis, confirming computational predictions for preferred conformational states [8]. The agreement between theoretical calculations and experimental measurements validates the accuracy of computational approaches in predicting conformational preferences [8].

Crystallographic analysis across multiple tartaric acid derivatives demonstrates that solid-state dihedral angles often differ from gas-phase computational predictions due to intermolecular packing constraints [9] [3]. These differences highlight the importance of environmental effects in determining final molecular conformations and emphasize the dynamic nature of conformational equilibria [9] [3].

The comparative analysis reveals that N,N-dimethyl substitution introduces significant steric effects that alter optimal dihedral angles compared to primary amide derivatives [1] [2] [8]. The bulky methyl substituents create repulsive interactions that force deviations from ideal hydrogen bonding geometries, resulting in conformational compromises that balance steric and electronic factors [1] [2] [8].

XLogP3

-3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

148.04840674 g/mol

Monoisotopic Mass

148.04840674 g/mol

Heavy Atom Count

10

UNII

53496FZD7P

Dates

Last modified: 08-10-2024

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